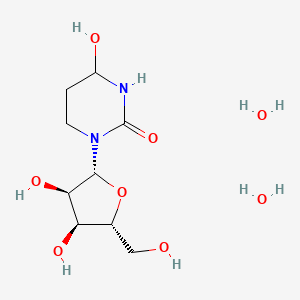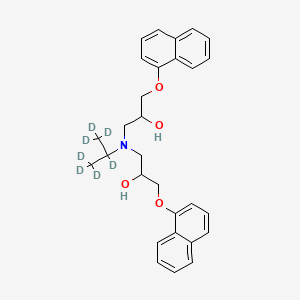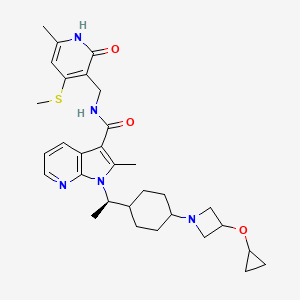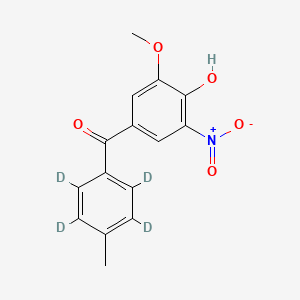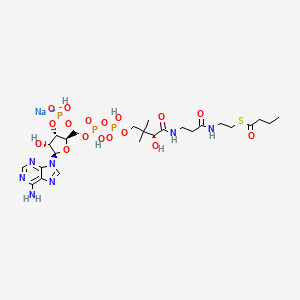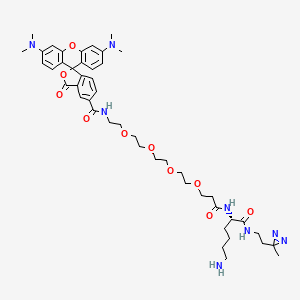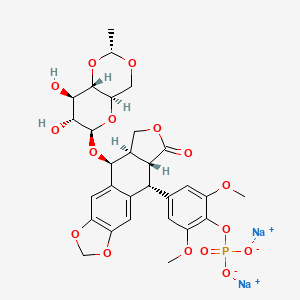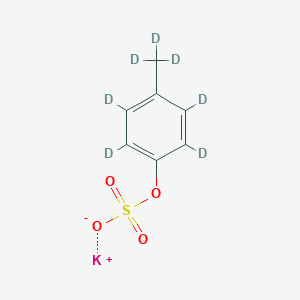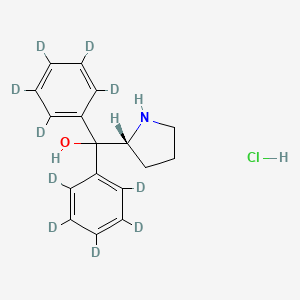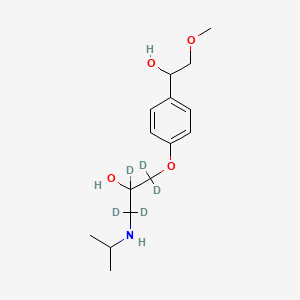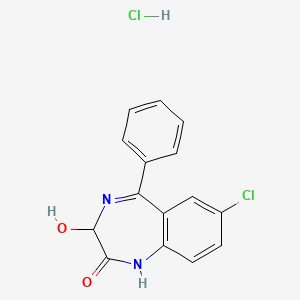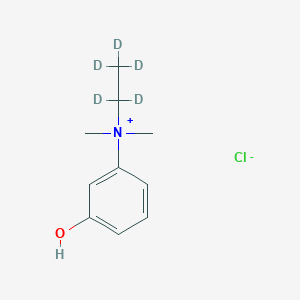
Hbv-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-13 is a chemical compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B virus is a major global health concern, affecting millions of people worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. This compound is designed to inhibit the replication of hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-13 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify this compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-13 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with other substituents to enhance activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products
The major products formed from the reactions involving this compound are typically intermediates that are further processed to yield the final compound. These intermediates are characterized and purified to ensure they meet the required specifications for subsequent steps in the synthesis.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control and analytical testing.
Wirkmechanismus
The mechanism of action of Hbv-IN-13 involves its interaction with specific molecular targets within the hepatitis B virus replication cycle. This compound inhibits the activity of viral polymerase, an enzyme crucial for the replication of viral DNA. By binding to the active site of the polymerase, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and limits the spread of the virus within the host.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-13 is compared with other similar compounds based on its unique properties and efficacy:
Entecavir: Another antiviral agent used to treat hepatitis B virus infections. While both compounds inhibit viral polymerase, this compound has shown higher potency in preclinical studies.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication. This compound offers a different mechanism of action, providing an alternative treatment option for patients resistant to tenofovir.
Lamivudine: An antiviral drug that targets hepatitis B virus polymerase. This compound has demonstrated a lower likelihood of developing resistance compared to lamivudine.
Similar Compounds
- Entecavir
- Tenofovir
- Lamivudine
This compound stands out due to its unique chemical structure and mechanism of action, making it a promising candidate for further research and development in the treatment of hepatitis B virus infections.
Eigenschaften
Molekularformel |
C22H25NO7 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
(7S)-4-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydro-[1,3]benzodioxolo[7,6-a]quinolizine-10-carboxylic acid |
InChI |
InChI=1S/C22H25NO7/c1-12(2)15-7-13-8-18(28-6-4-5-27-3)20-21(30-11-29-20)19(13)16-9-17(24)14(22(25)26)10-23(15)16/h8-10,12,15H,4-7,11H2,1-3H3,(H,25,26)/t15-/m0/s1 |
InChI-Schlüssel |
MGBFTHMYPGXZHP-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
Kanonische SMILES |
CC(C)C1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


